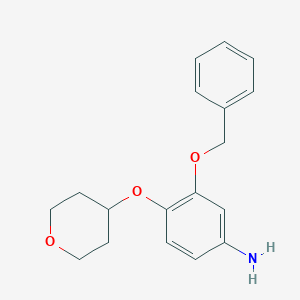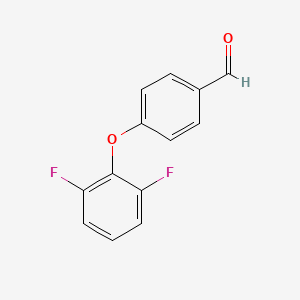![molecular formula C14H10F2O B8163538 4'-(Difluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8163538.png)
4'-(Difluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Difluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that features a biphenyl structure with a difluoromethyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a biphenyl compound using difluoromethylating agents such as ClCF₂H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a catalyst, such as a transition metal, to facilitate the formation of the C–CF₂H bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. The use of metal-based catalysts in a continuous flow reactor can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
4’-(Difluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the CF₂H group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4’-(Difluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(Difluoromethyl)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-(Difluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-(Difluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Difluoromethyl)-4’-fluoro-1,1’-biphenyl: Similar structure but with a fluorine atom instead of an aldehyde group.
4’-(Difluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid: Oxidized form of the compound.
4’-(Difluoromethyl)-[1,1’-biphenyl]-3-methanol: Reduced form of the compound.
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propiedades
IUPAC Name |
3-[4-(difluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-14(16)12-6-4-11(5-7-12)13-3-1-2-10(8-13)9-17/h1-9,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBKXZWJOOGGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8163515.png)
![4'-(Difluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163525.png)


![6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8163542.png)

